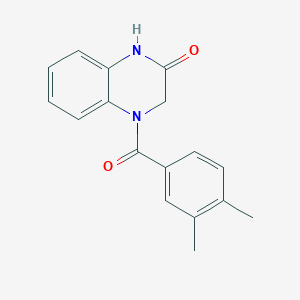

4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core substituted at the 4-position with a 3,4-dimethylbenzoyl group. The tetrahydroquinoxalin-2-one scaffold is known for its versatility in medicinal chemistry, often serving as a precursor for bioactive molecules due to its hydrogen-bonding capacity and planar aromaticity .

Properties

IUPAC Name |

4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLUCEIKFHAKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone.

Introduction of the 3,4-Dimethylbenzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired tetrahydroquinoxalin-2-one structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrahydroquinoxaline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. For instance:

- Case Study : A derivative was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth by inducing apoptosis via the mitochondrial pathway .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoxaline derivatives has been explored in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In a study involving neuroblastoma cells exposed to oxidative stress, a related compound demonstrated a reduction in cell death and improved cell viability . This suggests potential use in conditions like Alzheimer's disease.

Antimicrobial Properties

Tetrahydroquinoxaline derivatives have also been investigated for their antimicrobial activities. The compound's structural features contribute to its effectiveness against various bacterial strains.

- Case Study : A series of studies revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of tetrahydroquinoxaline derivatives. Modifications at specific positions on the benzoyl ring or the tetrahydroquinoxaline core can enhance bioactivity and selectivity.

- Table 1: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinoxalin-2-one derivatives are heavily influenced by substituents at the 1-, 3-, and 4-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Note: The molecular weight of 4-(3,4-dimethylbenzoyl)-THQ-2-one is inferred based on analogs like .

Key Observations:

Steric Effects : Bulky substituents (e.g., tetrahydronaphthalene-carbonyl in ) may hinder binding to target proteins, whereas smaller groups (e.g., methyl in ) reduce steric hindrance.

Synthetic Accessibility: Tosylation and alkylation are common strategies for introducing substituents at the 1- and 4-positions, as demonstrated in .

Biological Activity

Overview of 4-(3,4-Dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Chemical Structure and Properties

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- IUPAC Name : this compound

This compound belongs to the class of tetrahydroquinoxalines and is characterized by a dimethylbenzoyl moiety. Its structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to tetrahydroquinoxalines exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The presence of the benzoyl group may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

Anticancer Potential

Several studies have highlighted the anticancer properties of tetrahydroquinoxaline derivatives. These compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Tetrahydroquinoxalines may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Studies : In vitro studies have shown that certain derivatives can inhibit cell proliferation in breast and colon cancer cell lines.

Neuroprotective Effects

Tetrahydroquinoxaline derivatives have been studied for their neuroprotective effects. They may exert these effects through:

- Reduction of Neuroinflammation : By inhibiting pro-inflammatory cytokines.

- Promotion of Neurogenesis : Enhancing neuronal survival and differentiation.

Anti-inflammatory Properties

Compounds in this class have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators such as prostaglandins.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Electron donation | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of neuroinflammation | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated various tetrahydroquinoxaline derivatives for their anticancer activity. The study reported that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

- Neuroprotection : In a neuroprotection study published in Neuroscience Letters, researchers found that tetrahydroquinoxaline derivatives significantly reduced neuronal cell death induced by oxidative stress in vitro.

Q & A

Q. What are the conventional synthetic routes for 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and what are their limitations?

The most common method involves cyclization of substituted o-phenylenediamine derivatives with α-haloesters under basic conditions. For example, reacting o-phenylenediamine with methyl α-bromo-3,4-dimethylbenzoylacetate in the presence of NaHCO₃ yields the tetrahydroquinoxalin-2-one scaffold. However, this route typically requires 2–3 steps and achieves moderate yields (40–60%) due to competing side reactions, such as incomplete cyclization or hydrolysis of intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing tetrahydroquinoxalin-2-one derivatives?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally similar analogs like 3-carboxymethyl-4-tosyl derivatives .

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups.

Q. How do substituents on the benzoyl group influence the stability of tetrahydroquinoxalin-2-ones?

Electron-donating groups (e.g., methyl in 3,4-dimethylbenzoyl) enhance stability by reducing electrophilicity at the carbonyl carbon, thereby minimizing hydrolysis. Conversely, electron-withdrawing groups (e.g., nitro or fluoro) may require inert reaction conditions to prevent decomposition during synthesis .

Advanced Research Questions

Q. How can pH-controlled tosylation improve the synthesis of substituted tetrahydroquinoxalin-2-ones?

Traditional tosylation using Na₂CO₃ and TsCl in acetone often leads to decomposition of acid-sensitive intermediates. A novel approach employs a phosphate buffer (pH 5.5) to stabilize the reaction medium, enabling efficient N-tosylation of 3-carboxymethyl derivatives with 73% yield after crystallization. This method prevents base-induced side reactions and facilitates subsequent alkylation steps .

Q. What challenges arise in the cyclization of maleic anhydride with o-phenylenediamine, and how are they mitigated?

Partial condensation of maleic anhydride with o-phenylenediamine produces (Z)-3-(2-aminophenylcarbamoyl)propenoic acid, an unstable intermediate that degrades in air or basic media. To drive complete cyclization, refluxing in THF under N₂ for 6 hours is required, yielding the tetrahydroquinoxalin-2-one core. Strict anhydrous conditions and inert atmospheres are critical to suppress oxidation to quinoxalin-2-one byproducts .

Q. How can SHELX software enhance structural determination of tetrahydroquinoxalin-2-one derivatives?

SHELXL refines small-molecule structures against high-resolution X-ray data, resolving positional disorder (e.g., in tosyl or carboxymethyl substituents) via least-squares minimization. For twinned crystals, SHELXD/E can deconvolute overlapping diffraction patterns. The software’s robust handling of hydrogen-bonding networks is particularly useful for analyzing intermolecular interactions in solid-state structures .

Q. What methodological considerations are critical for evaluating biological activity in tetrahydroquinoxalin-2-one analogs?

- Salt formation : Potassium salts of 3-methyl derivatives improve aqueous solubility for in vitro assays (e.g., anti-tubercular activity testing against Mycobacterium tuberculosis H37Rv) .

- Dose-response profiling : Use logarithmic concentration ranges (0.1–100 µM) to determine IC₅₀ values, accounting for potential cytotoxicity in mammalian cell lines.

- Metabolic stability : Incubate compounds with liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation.

Q. How can contradictory data in synthesis optimization be resolved?

Discrepancies in reported yields (e.g., 40% vs. 73% for tosylation steps) often stem from differences in pH control or solvent purity. Systematic reproducibility studies should:

- Compare reaction scales (e.g., 1 mmol vs. 10 mmol).

- Validate reagent stoichiometry via in situ monitoring (TLC/HPLC).

- Replicate conditions across independent labs to isolate variables like humidity or oxygen levels .

Data Contradiction Analysis

- Cyclization Efficiency : reports moderate yields (40–60%) for α-haloester routes, while achieves higher yields (70–75%) using maleic anhydride. This discrepancy highlights the trade-off between step count and yield; multi-step syntheses accumulate losses, whereas streamlined methods improve efficiency but require precise condition control.

- Tosylation Stability : Basic conditions () cause decomposition, but buffered tosylation () mitigates this. Researchers must prioritize reaction compatibility with acid/base-sensitive functional groups during route selection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.